OT-82
Overview
Description
OT-82 is a potent, selective, and orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial in the salvage pathway of nicotinamide adenine dinucleotide (NAD) synthesis. This compound has shown promise as an antineoplastic agent, particularly in the treatment of hematological malignancies, due to its selective toxicity to cells of hematopoietic origin .
Scientific Research Applications
OT-82 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular metabolism and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating hematological malignancies and other cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
As a NAMPT inhibitor, OT-82 likely works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD). By inhibiting NAMPT, this compound can disrupt the metabolism of cancer cells, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OT-82 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of strong acids or bases as catalysts and are conducted under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and reaction time.
Purification and Isolation: Advanced purification techniques such as crystallization, chromatography, and distillation are employed to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
OT-82 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Reducing agents like lithium aluminum hydride are used.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often tested for enhanced efficacy and reduced toxicity in preclinical studies .
Comparison with Similar Compounds
Similar Compounds
FK866: Another NAMPT inhibitor with similar mechanisms but different pharmacokinetic properties.
GMX1778: A NAMPT inhibitor with a distinct chemical structure and varying efficacy.
CHS-828: Known for its potent antitumor activity but with different toxicity profiles.
Uniqueness of OT-82
This compound stands out due to its high selectivity and oral bioavailability. Unlike some other NAMPT inhibitors, this compound has shown minimal off-target effects and a favorable safety profile in preclinical studies. Its ability to selectively target hematopoietic cells while sparing normal cells makes it a unique and promising therapeutic agent .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O/c27-24-8-4-19(5-9-24)3-6-22-16-23(7-10-25(22)21-11-14-28-15-12-21)26(32)29-13-1-2-20-17-30-31-18-20/h4-5,7-12,14-18H,1-2,13H2,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPAXRIKSUXHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)NCCCC3=CNN=C3)C4=CC=NC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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